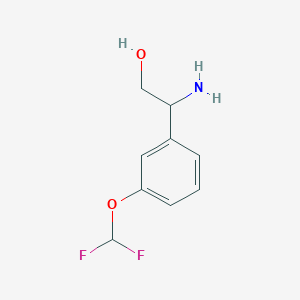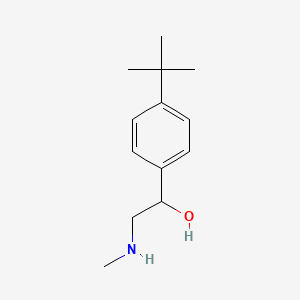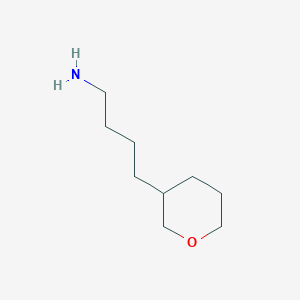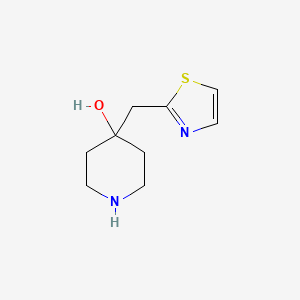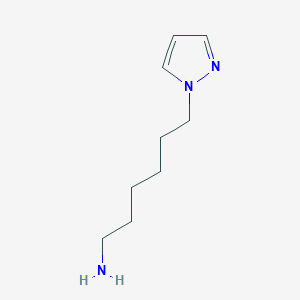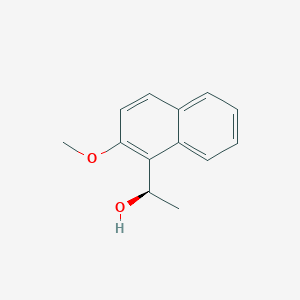
(R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is part of the naphthalene family, characterized by a naphthalene ring system with a methoxy group and an ethan-1-ol substituent. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynaphthalene.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with 2-methoxynaphthalene to form the corresponding alcohol.
Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.
Enzymatic Resolution: Employing enzymes to achieve high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products depend on the substituent introduced.
Applications De Recherche Scientifique
®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol is used in various scientific research fields:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In studies involving enzyme-substrate interactions due to its chiral nature.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol: The enantiomer of the compound, differing in its optical activity.
2-Methoxynaphthalene: Lacks the ethan-1-ol substituent.
1-(2-Methoxynaphthalen-1-yl)ethan-1-one: The ketone analog of the compound.
Uniqueness
®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol is unique due to its chiral center, which imparts specific optical activity and enantioselectivity in reactions. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C13H14O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(1R)-1-(2-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H14O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-9,14H,1-2H3/t9-/m1/s1 |
Clé InChI |
JHZABIIOCGHRDC-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC2=CC=CC=C21)OC)O |
SMILES canonique |
CC(C1=C(C=CC2=CC=CC=C21)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


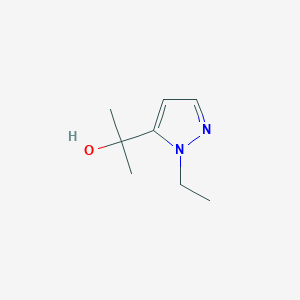
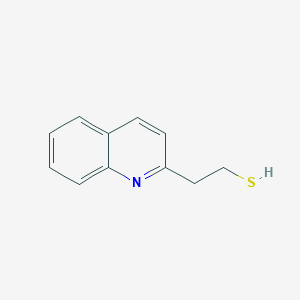
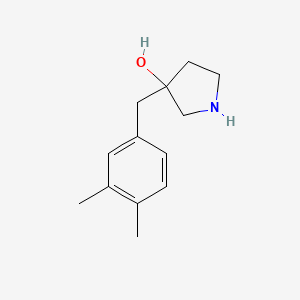
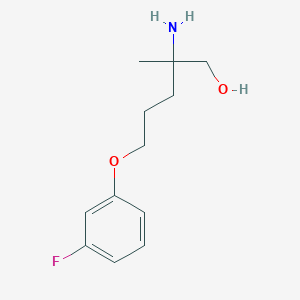
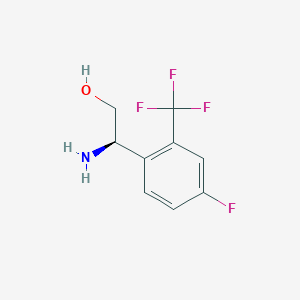
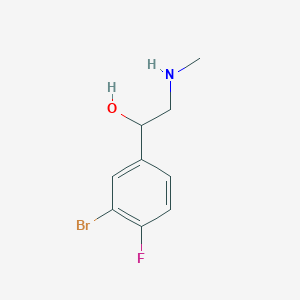

amine](/img/structure/B13600620.png)
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
